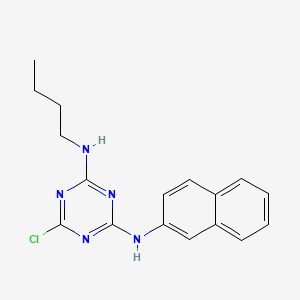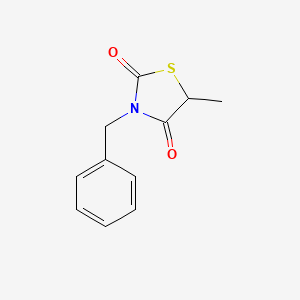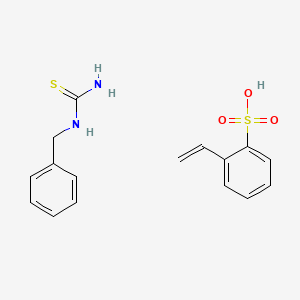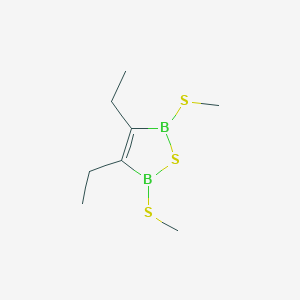
S-(Cyanomethyl) diethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(Cyanomethyl) diethylcarbamothioate: is an organic compound that contains a cyanomethyl group attached to a diethylcarbamothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(Cyanomethyl) diethylcarbamothioate typically involves the reaction of diethylcarbamothioic acid with cyanomethylating agents. One common method is the reaction of diethylcarbamothioic acid with bromoacetonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: S-(Cyanomethyl) diethylcarbamothioate can undergo various chemical reactions, including:
Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Cyclization Products: Cyclization can result in the formation of heterocyclic compounds such as oxindoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(Cyanomethyl) diethylcarbamothioate is used as a building block in organic synthesis. It can be used to introduce cyanomethyl groups into various substrates, which can then be further functionalized to create complex molecules .
Biology and Medicine: It can be used to create bioactive molecules with potential therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Wirkmechanismus
The mechanism of action of S-(Cyanomethyl) diethylcarbamothioate involves its ability to act as a nucleophile or electrophile in chemical reactions. The cyanomethyl group can participate in nucleophilic substitution reactions, while the diethylcarbamothioate moiety can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic properties of the cyanomethyl and diethylcarbamothioate groups .
Vergleich Mit ähnlichen Verbindungen
S-(Cyanomethyl) N,N-dimethyl dithiocarbamate: This compound is similar in structure but contains a dimethyl group instead of a diethyl group.
S-(Cyanomethyl) O-ethyl carbodithionate: This compound has an O-ethyl group instead of a diethylcarbamothioate moiety.
Uniqueness: S-(Cyanomethyl) diethylcarbamothioate is unique due to its specific combination of the cyanomethyl and diethylcarbamothioate groups. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical reactions .
Eigenschaften
CAS-Nummer |
65350-95-0 |
|---|---|
Molekularformel |
C7H12N2OS |
Molekulargewicht |
172.25 g/mol |
IUPAC-Name |
S-(cyanomethyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C7H12N2OS/c1-3-9(4-2)7(10)11-6-5-8/h3-4,6H2,1-2H3 |
InChI-Schlüssel |
KHKRRJPERNGDGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)SCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14494344.png)


![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)

![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)



![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)

